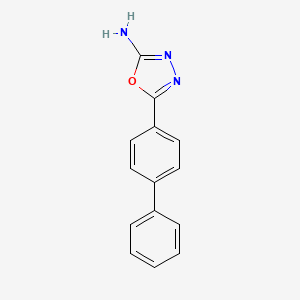

5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine

Description

Significance of 1,3,4-Oxadiazole (B1194373) Cores in Chemical and Medicinal Research

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural unit is considered a privileged pharmacophore in medicinal chemistry due to its wide array of biological activities. rroij.comjusst.org Its versatility has attracted considerable attention from researchers, leading to the development of numerous derivatives with therapeutic potential. researchgate.net Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a broad spectrum of pharmacological effects. nih.govlongdom.org

One of the key attributes of the 1,3,4-oxadiazole ring is its ability to act as a bioisostere for amide and ester functional groups. nih.govnih.gov This substitution can lead to improved metabolic stability and pharmacokinetic properties. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. nih.gov

Research has extensively documented the diverse pharmacological activities associated with 1,3,4-oxadiazole derivatives. mdpi.com These activities are summarized in the table below.

| Pharmacological Activity | Description |

| Antimicrobial | Effective against a wide range of Gram-positive and Gram-negative bacteria. researchgate.net |

| Antifungal | Shows inhibitory activity against various fungal strains. longdom.orgmdpi.com |

| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory effects, comparable to standard drugs. rroij.comnih.gov |

| Anticancer | Demonstrates antitumor properties against various cancer cell lines. rroij.comresearchgate.net |

| Anticonvulsant | Some compounds have shown significant activity in controlling seizures. researchgate.netnih.gov |

| Antitubercular | Active against Mycobacterium tuberculosis, including drug-resistant strains. longdom.org |

| Antiviral | Includes activity against viruses such as HIV. mdpi.com |

The development of drugs like Raltegravir, an antiretroviral agent, and Zibotentan, an anticancer agent, which contain the 1,3,4-oxadiazole moiety, highlights the clinical significance of this heterocycle. nih.gov

Role of the Biphenyl (B1667301) Moiety in Enhancing Molecular Properties

Biphenyl, an aromatic hydrocarbon composed of two connected phenyl rings, is a fundamental structural unit in many pharmacologically active compounds. rsc.org While biphenyl itself is relatively non-reactive, its incorporation into a larger molecule can significantly influence the compound's physical, chemical, and biological properties. vedantu.comlscollege.ac.in

The versatility of the biphenyl group allows for the introduction of various substituents onto its phenyl rings, enabling chemists to fine-tune the molecule's properties. This functionalization can lead to enhanced pharmacological activity and improved pharmacokinetic profiles. biosynce.com

Key Contributions of the Biphenyl Moiety:

Solubility: Influences solubility in both aqueous and lipid environments. biosynce.com

Binding Affinity: Participates in crucial interactions with biological targets. biosynce.com

Metabolic Stability: Can affect how the molecule is metabolized in the body. biosynce.com

Structural Scaffold: Provides a rigid base for the spatial orientation of other functional groups. nih.gov

Many drugs across different therapeutic areas, including anti-inflammatory and anticancer agents, are based on biphenyl structures. rsc.orgbiosynce.com

Overview of Current Research Landscape Pertaining to 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine

The current research on 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine and its analogues is primarily focused on the synthesis of new derivatives and the evaluation of their biological activities. The core structure is seen as a promising scaffold for developing novel therapeutic agents, particularly in the antimicrobial and antioxidant domains. researchgate.net

A study focused on the synthesis of a series of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives. These compounds were evaluated for their antimicrobial effects against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Several of the synthesized derivatives demonstrated significant growth inhibitory effects. researchgate.net Specifically, analogues containing a p-nitro phenyl moiety were identified as being particularly effective antimicrobial and antioxidant agents. researchgate.net

Another area of investigation involves synthesizing 2,5-disubstituted 1,3,4-oxadiazoles starting from biphenyl-4-carboxylic acid. researchgate.net The resulting compounds, such as 2-(biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole derivatives, have been screened for their in vitro antimicrobial activity. These studies have shown that many of these compounds exhibit potent inhibitory action against the tested microorganisms. researchgate.net

The research indicates a clear strategy of using the 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine core and modifying its structure to explore and enhance specific biological activities. The combination of the established pharmacological potential of the 1,3,4-oxadiazole ring with the property-enhancing features of the biphenyl moiety makes this class of compounds a fertile ground for further investigation in drug discovery.

Properties

IUPAC Name |

5-(4-phenylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-14-17-16-13(18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVVDJZSJUIFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489322 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62035-97-6 | |

| Record name | 5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine and Its Structural Analogues

Cyclization Reactions for the Formation of the 1,3,4-Oxadiazole (B1194373) Ring System

The construction of the 1,3,4-oxadiazole ring, a key structural motif in many pharmacologically active compounds, is achieved through various cyclization strategies. These methods are designed to be efficient and adaptable, allowing for the synthesis of a wide range of derivatives, including the target compound 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine. The primary approaches involve the intramolecular cyclization of linear precursors, often promoted by dehydrating agents, oxidizing reagents, or specialized coupling agents.

Synthetic Routes from Acylhydrazides and Appropriate Reagents

Acylhydrazides, such as biphenyl-4-carbohydrazide, are highly valuable and frequently utilized starting materials for synthesizing 2-amino-5-substituted-1,3,4-oxadiazoles. nih.govresearchgate.net These intermediates are typically prepared from the corresponding carboxylic acid esters and hydrazine (B178648) hydrate (B1144303). nih.gov The subsequent transformation of the acylhydrazide into the oxadiazole ring can be accomplished through reaction with various one-carbon electrophiles.

A well-established and direct method for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles involves the reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide, most commonly cyanogen bromide (CNBr). researchgate.netgoogle.com This reaction provides a straightforward pathway to compounds like 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine from biphenyl-4-carbohydrazide. The process is generally carried out in a solvent such as methanol. google.com This synthetic approach has been utilized to create a variety of 5-aryl-2-amino-1,3,4-oxadiazoles, with reported yields ranging from 33% to 70%. nih.govresearchgate.net For instance, new series of 2-amino-1,3,4-oxadiazoles featuring a benzimidazole (B57391) moiety have been synthesized with yields between 33% and 60% using this method. nih.govresearchgate.net

Table 1: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazoles via Cyanogen Bromide

| Starting Acylhydrazide | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Biphenyl-4-carbohydrazide | Cyanogen Bromide | 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine | Not specified | researchgate.netgoogle.com |

| Arylhydrazides (general) | Cyanogen Bromide | 5-Aryl-2-amino-1,3,4-oxadiazole | 62-70 | nih.gov |

| 2-(2-(4-substituted-phenyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide | Cyanogen Bromide | 2-Amino-1,3,4-oxadiazoles with benzimidazole moiety | 33-60 | nih.govresearchgate.net |

| Acethydrazide | Cyanogen Chloride | 2-Amino-5-methyl-1,3,4-oxadiazole | Not specified | google.com |

| 2,4-Dichlorobenzhydrazide | Cyanogen Bromide | 2-Amino-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | Not specified | google.com |

An alternative high-yield route from arylhydrazides employs di(benzotriazol-1-yl)methanimine as the cyclizing agent. nih.gov This method has been reported to produce 5-aryl-2-amino-1,3,4-oxadiazole compounds in excellent yields. nih.govresearchgate.net The reaction proceeds through the condensation of the arylhydrazide with the methanimine (B1209239) derivative, leading to the formation of the desired oxadiazole ring system.

Polyphosphoric acid (PPA) is a widely used and effective dehydrating agent in organic synthesis, particularly for cyclization reactions. ccsenet.org In the context of 1,3,4-oxadiazole synthesis, PPA is prominently used for the cyclodehydration of 1,2-diacylhydrazines to form 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.netnih.gov This route is more suited for producing structural analogues where the 2-amino group is replaced by another substituent. For example, symmetric and unsymmetric 1,3,4-oxadiazoles have been synthesized from hydrazine hydrate and acylating agents in PPA with excellent yields. organic-chemistry.org While not a direct route to 2-amino derivatives from a single acylhydrazide, its utility in creating diverse analogues makes it a significant methodology in this field. researchgate.net

Oxidative Cyclization of Semicarbazones

The oxidative cyclization of semicarbazones presents another versatile and frequently employed strategy for preparing 5-substituted-2-amino-1,3,4-oxadiazoles. nih.govresearchgate.net This process typically involves two steps: first, the condensation of an aldehyde (e.g., biphenyl-4-carboxaldehyde) with semicarbazide (B1199961) to form the corresponding semicarbazone. tandfonline.com In the second step, the semicarbazone intermediate undergoes an intramolecular oxidative cyclization to yield the final 2-amino-1,3,4-oxadiazole product. tandfonline.com A variety of oxidizing systems have been developed for this transformation.

One common method involves the use of bromine in acetic acid. nih.govresearchgate.net More recently, other oxidizing agents have been introduced to offer milder and more efficient conditions. For instance, N-bromosuccinimide (NBS) in the presence of sodium acetate (B1210297) has been used for an ultrasound-assisted oxidative cyclization, providing rapid access to the target products in high regioselectivity and satisfactory yields (53-87%). tandfonline.com Ceric ammonium (B1175870) nitrate (B79036) has also been reported as an inexpensive and readily available oxidant for this cyclization, which can be performed under solvent-free conditions by grinding the reactants at room temperature. asianpubs.orgresearchgate.net

Table 2: Oxidizing Agents for the Cyclization of Semicarbazones

| Oxidizing Agent | Conditions | Advantages | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Frequently used, established method | nih.govresearchgate.net |

| N-Bromosuccinimide (NBS) | Acetic Acid, Sodium Acetate, Ultrasound | Rapid, high regioselectivity, good yields (53-87%) | tandfonline.com |

| Ceric Ammonium Nitrate (CAN) | Solvent-free, grinding at room temp. | Inexpensive, readily available, mild conditions | asianpubs.orgresearchgate.net |

| Iodine (I₂) | K₂CO₃ | Transition-metal-free | researchgate.net |

Cyclization of Acylthiosemicarbazides using Oxidizing Agents

The cyclization of acylthiosemicarbazides is a robust and highly effective method for synthesizing 2-amino-1,3,4-oxadiazoles. nih.govjchemrev.com This pathway involves the initial reaction of an acylhydrazide with an isothiocyanate to form an acylthiosemicarbazide intermediate. This intermediate then undergoes an oxidative cyclodesulfurization reaction to form the oxadiazole ring. acs.org This approach is noted for its superior reactivity compared to the cyclization of the corresponding semicarbazides. organic-chemistry.org

A range of oxidizing and desulfurizing agents can be employed for this key cyclization step. Classical methods use iodine in the presence of a base like sodium hydroxide. nih.govjchemrev.com Other effective oxidizing agents include 1,3-dibromo-5,5-dimethylhydantoin, which is noted for being inexpensive and safe for large-scale synthesis. nih.govjchemrev.com Potassium iodate (B108269) in water has been developed as a useful method, affording a wide range of products in moderate to excellent yields. nih.gov Additionally, tosyl chloride in pyridine (B92270) or O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) have been successfully used to mediate this transformation, offering mild reaction conditions and simple work-up procedures. organic-chemistry.orgluxembourg-bio.com

Table 3: Reagents for Oxidative Cyclization of Acylthiosemicarbazides

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) / NaOH | Ethanol, Heat | A classic approach for cyclodesulfurization | nih.govjchemrev.com |

| 1,3-Dibromo-5,5-dimethylhydantoin | Not specified | Inexpensive, safe for large-scale synthesis | nih.govjchemrev.com |

| Potassium Iodate (KIO₃) | Water, 60 °C | Environmentally benign solvent, moderate to excellent yields | nih.gov |

| Tosyl Chloride (TsCl) / Pyridine | Not specified | Efficient cyclization, good yields | organic-chemistry.org |

| TBTU / DIEA | DMF, 50 °C | Mild conditions, simple work-up, high yields (85%) | luxembourg-bio.com |

| o-Iodoxybenzoic acid (IBX) | Not specified | Mild protocol with wide substrate scope | acs.org |

Strategies for the Introduction of the Biphenyl-4-yl Substituent

A pivotal step in the synthesis of the target compound is the incorporation of the biphenyl-4-yl moiety. A highly effective and widely employed method for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an aryl boronic acid or its ester.

Two primary approaches can be envisioned for the synthesis of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine using this strategy:

Approach A: Coupling of a pre-formed 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (B1269510) with phenylboronic acid.

Approach B: Coupling of a 5-bromo-2-amino-1,3,4-oxadiazole derivative with 4-biphenylboronic acid.

The Suzuki-Miyaura coupling is typically carried out in a two-phase solvent system in the presence of a palladium catalyst, such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a base like sodium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. nih.gov These reactions are known for their high yields and tolerance to a wide range of functional groups.

For instance, the synthesis of novel quinazolinylphenyl-1,3,4-oxadiazole derivatives has been successfully achieved using Suzuki cross-coupling reactions between bromine-substituted quinazolines and boronic acid pinacol (B44631) esters of 2,5-diphenyl-1,3,4-oxadiazole. nih.govsynergypublishers.com Similarly, new symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) and various arylboronic acids. researchgate.net These examples underscore the versatility of the Suzuki coupling in constructing complex biaryl systems within oxadiazole frameworks.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling in the Synthesis of Biphenyl-Substituted Heterocycles

| Catalyst | Base | Solvent System | Phase-Transfer Catalyst | Temperature (°C) | Reference |

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | Tetrabutylammonium Bromide | 100 | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Not specified | 130 | researchgate.net |

Post-Cyclization Derivatization at the Amino Group

The 2-amino group of the 1,3,4-oxadiazole ring serves as a versatile handle for further structural modifications, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. Common derivatization strategies include acylation, formation of urea (B33335) derivatives, and the preparation of Schiff bases.

The primary amino group of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine can be readily acylated using various acylating agents, such as acid chlorides or anhydrides, in the presence of a suitable base. This reaction leads to the formation of the corresponding N-acylated derivatives.

For example, the acylation of 2-amino-5-(4-bromobenzyl)-1,3,4-oxadiazole and 2-amino-5-(3-nitrophenyl)-1,3,4-oxadiazole has been successfully carried out with a range of acid chlorides, including methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, and chloroacetyl chloride, to yield the respective acylated compounds. wjarr.com The reaction of 2-amino-oxadiazoles with chloroacetyl chloride is typically performed in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at room temperature. wjarr.com

Table 2: Examples of Acylation Reactions on 2-Amino-1,3,4-oxadiazole Derivatives

| 2-Amino-1,3,4-oxadiazole Derivative | Acylating Agent | Solvent | Base | Product | Reference |

| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | Chloroacetyl chloride | DMF | K₂CO₃ | N-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | wjarr.com |

| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine | Methyl 4-(chlorocarbonyl)benzoate | DMF | K₂CO₃ | Methyl 4-((5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate | wjarr.com |

Urea derivatives can be synthesized by reacting the 2-amino group with isocyanates. This reaction typically proceeds by the nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea.

The synthesis of N,N'-disubstituted urea derivatives from alkyl halides and primary or secondary amines has been developed, often proceeding through an in-situ generated isocyanate intermediate. beilstein-journals.org A common method involves the reaction of an amine with an isocyanate in a suitable solvent. For instance, the synthesis of 1,3-substituted urea derivatives has been achieved by reacting m-toluyl isocyanate with 2-aminothiazoles in dimethylformamide (DMFA) in the presence of a base like potash. ppublishing.org This methodology can be adapted for the synthesis of urea derivatives of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine by reacting it with various aryl or alkyl isocyanates.

Table 3: General Conditions for the Synthesis of Urea Derivatives from Amines and Isocyanates

| Amine | Isocyanate | Solvent | Base | Product Type | Reference |

| 2-Aminothiazole | m-Toluyl isocyanate | DMFA | K₂CO₃ | 1-(Thiazol-2-yl)-3-(m-tolyl)urea | ppublishing.org |

| Aryl amine | Aryl isocyanate | Not specified | Not specified | Diaryl urea | asianpubs.org |

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The 2-amino group of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine can react with various aromatic aldehydes to yield the corresponding Schiff base derivatives.

The synthesis of Schiff bases is often carried out by refluxing the amine and aldehyde in a suitable solvent, such as ethanol, sometimes with a catalytic amount of an acid like glacial acetic acid. researchgate.net A study on the synthesis of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives involved the refluxing of 1-(5-(biphenyl-4-yl)-2-(2-hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone with appropriate aromatic amines in the presence of glacial acetic acid. nih.gov This demonstrates the feasibility of forming the C=N bond in a biphenyl-containing oxadiazole system.

Table 4: Conditions for the Synthesis of Schiff Bases from Amines and Carbonyls

| Amine Component | Carbonyl Component | Solvent | Catalyst | Product Type | Reference |

| 1-(5-(biphenyl-4-yl)-2-(2-hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone | Aromatic amines | Glacial Acetic Acid | (Self-catalyzed) | Substituted oxadiazole derivatives | nih.gov |

| 2-Amino-6-methylbenzothiazole | 5-Bromo-2-hydroxybenzaldehyde | Ethanol | Not specified | Benzothiazole (B30560) Schiff base | researchgate.net |

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of 1,3,4-oxadiazole derivatives has benefited from these advancements, with microwave-assisted synthesis being a prominent green chemistry approach.

Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods. synergypublishers.comwjarr.comijacskros.comnih.gov The synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles has been efficiently carried out using both conventional and microwave methods, with the latter offering higher yields and shorter reaction times. synergypublishers.comresearchgate.net For instance, the microwave-assisted synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles was achieved by irradiating a mixture of isoniazid (B1672263) and an aromatic aldehyde in the presence of a few drops of DMF. nih.gov

Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling discussed earlier, are central to the catalytic synthesis of the target compound. These methods allow for the efficient and selective formation of key carbon-carbon bonds under relatively mild conditions. The use of catalytic amounts of palladium reduces the generation of stoichiometric metallic waste, aligning with the principles of green chemistry.

Furthermore, the development of one-pot syntheses for 1,3,4-oxadiazoles, which combine multiple reaction steps into a single operation, contributes to a more sustainable process by reducing solvent usage, energy consumption, and waste generation. jchemrev.com

Table 5: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Conventional | 6-8 hours | 60-75 | nih.gov |

| Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Microwave | 3-4 minutes | 75-90 | nih.gov |

| Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | Conventional | 5-7 hours | 70-82 | ijacskros.com |

| Synthesis of 2,5-disubstituted 1,3,4-oxadiazoles | Microwave | 6-10 minutes | 85-94 | ijacskros.com |

Spectroscopic Characterization and Structural Elucidation of 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy : This technique would identify all unique proton environments in the 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine molecule. The expected spectrum would show distinct signals for the amine (-NH₂) protons and the aromatic protons of the biphenyl (B1667301) system. The chemical shifts (δ, in ppm), integration (number of protons), and splitting patterns (multiplicity) of the aromatic signals would confirm the substitution pattern on the two phenyl rings. For instance, protons on the phenyl ring attached to the oxadiazole would exhibit different chemical shifts from those on the terminal phenyl ring.

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. Key signals would include those for the two carbons of the oxadiazole ring (C2 and C5), which are expected at low field (typically >150 ppm) due to their heteroaromatic nature. The spectrum would also display a series of signals corresponding to the twelve carbons of the biphenyl moiety, with the carbon attached to the oxadiazole ring and the carbons at the junction of the two phenyl rings having characteristic chemical shifts.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| Value 1 | Amine (NH₂) |

| Value 2 | Aromatic (Ar-H) |

| Value 3 | Aromatic (Ar-H) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present. For 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, the FTIR spectrum would be expected to show characteristic absorption bands confirming its key structural features.

N-H Stretching : The primary amine (-NH₂) group would typically exhibit two distinct absorption bands in the range of 3300-3500 cm⁻¹.

C=N Stretching : The carbon-nitrogen double bond within the 1,3,4-oxadiazole (B1194373) ring would produce a strong absorption band around 1610-1650 cm⁻¹.

C-O-C Stretching : The ether-like C-O-C linkage in the oxadiazole ring would be identified by a strong band, often found between 1020-1250 cm⁻¹.

Aromatic C-H and C=C Stretching : Signals corresponding to the aromatic C-H bonds would appear above 3000 cm⁻¹, while aromatic C=C double bond vibrations would be seen in the 1450-1600 cm⁻¹ region.

| Hypothetical FTIR Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | ~3400, ~3300 | N-H Stretch (Amine) | | ~1630 | C=N Stretch (Oxadiazole) | | ~1550, ~1480 | C=C Stretch (Aromatic) | | ~1180 | C-O-C Stretch (Oxadiazole) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine (C₁₄H₁₁N₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight (237.26 g/mol ). The fragmentation pattern would likely involve cleavage of the biphenyl group and fragmentation of the oxadiazole ring, providing further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine would be expected to show strong absorption bands in the UV region, characteristic of its highly conjugated system, which includes the biphenyl moiety and the 1,3,4-oxadiazole ring. The position of the maximum absorbance (λmax) would be indicative of π→π* and n→π* electronic transitions within the chromophore.

X-ray Crystallography Studies for Solid-State Structure Determination

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular interactions. Such a study would confirm the planarity of the oxadiazole ring and determine the torsion angle between the two phenyl rings of the biphenyl group, as well as the angle between the biphenyl system and the oxadiazole ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding involving the amine group.

Advanced Computational and Theoretical Chemistry Investigations of 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies and Distribution

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability ajchem-a.com. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity researchgate.net.

In analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations have shown that the HOMO is primarily localized on the phenyl rings, while the LUMO is distributed across the 1,3,4-oxadiazole (B1194373) core ajchem-a.com. This distribution suggests that the phenyl moieties act as the primary electron-donating regions, while the oxadiazole ring is the electron-accepting part of the molecule. This separation of the FMOs is indicative of intramolecular charge transfer capabilities, a property often associated with interesting photophysical behaviors. For 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, a similar distribution is anticipated, with the biphenyl (B1667301) group significantly contributing to the HOMO.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.62 |

| ELUMO | -1.68 |

| Energy Gap (ΔE) | 4.94 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

In studies of related 1,3,4-oxadiazole derivatives, NBO analysis has revealed significant stabilization energies arising from the interaction between lone pair electrons of nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds semanticscholar.orgscirp.org. These interactions, often denoted as n → π* or n → σ, signify electron delocalization from Lewis-type (donor) orbitals to non-Lewis-type (acceptor) orbitals. For 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, key interactions would be expected between the lone pairs of the oxadiazole's nitrogen and oxygen atoms and the π orbitals of the biphenyl and oxadiazole rings, as well as interactions involving the amine group. These charge transfer events are fundamental to the molecule's electronic structure and reactivity.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N15 | BD(1) C1-C6 | 25.43 |

| LP(1) O19 | BD(1) C1-N15 | 22.87 |

| LP(1) O21 | BD*(1) C2-N16 | 28.14 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) ajchem-a.com. This is invaluable for predicting how a molecule will interact with other chemical species. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative potential (electron-rich), while blue indicates regions of high positive potential (electron-poor), with green representing neutral areas.

For 1,3,4-oxadiazole derivatives, the MEP surface generally shows the most negative potential localized around the nitrogen atoms of the oxadiazole ring, making them susceptible to electrophilic attack ajchem-a.com. The hydrogen atoms of the amine group and the biphenyl moiety, conversely, are expected to be in regions of positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological activity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic transitions of a molecule, allowing for the prediction of its UV-Vis absorption spectrum semanticscholar.orgscirp.org. By calculating the energies of excited states, it is possible to determine the wavelengths at which the molecule will absorb light.

For related 1,3,4-oxadiazole compounds, TD-DFT calculations have successfully predicted absorption maxima that are in good agreement with experimental data semanticscholar.orgscirp.org. These studies often reveal that the primary electronic transitions are of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO. In the case of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, the presence of the extended biphenyl system is likely to result in a red-shift (a shift to longer wavelengths) of the absorption maximum compared to simpler phenyl-substituted oxadiazoles, due to the increased conjugation.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.21 | 294 | 0.45 | HOMO → LUMO |

| 4.88 | 254 | 0.12 | HOMO-1 → LUMO |

| 5.25 | 236 | 0.21 | HOMO → LUMO+1 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level connectjournals.comnih.govmdpi.com.

Prediction of Binding Modes and Affinities

For 1,3,4-oxadiazole derivatives, molecular docking studies have been performed against a variety of biological targets, including enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE), which are implicated in inflammation and neurodegenerative diseases, respectively connectjournals.comnih.govmdpi.com. These studies have demonstrated that the 1,3,4-oxadiazole core can form crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active site of these proteins.

In the context of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine, the biphenyl group provides a large, hydrophobic surface that can engage in van der Waals and π-π interactions with hydrophobic pockets in a receptor's binding site. The amine group and the nitrogen atoms of the oxadiazole ring are capable of acting as hydrogen bond donors and acceptors, respectively, which can anchor the molecule in the active site. The predicted binding affinity, often expressed as a docking score or binding energy, provides an estimate of the ligand's potency.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen bond, π-π stacking |

| Acetylcholinesterase (AChE) | -10.2 | Trp84, Tyr334, Phe330 | π-π stacking, Hydrophobic |

Identification of Key Amino Acid Residues in Binding Pockets

Molecular docking studies are instrumental in elucidating the binding modes of ligands within the active sites of biological targets. For derivatives of 5-aryl-1,3,4-oxadiazol-2-amine, these studies have identified key amino acid residues that are crucial for their inhibitory activity against various enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. nih.govmdpi.comresearchgate.net

In the binding pocket of AChE, for instance, derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been shown to interact with several key residues. The 1,3,4-oxadiazole moiety, being a bioisostere of amide and ester groups, can participate in hydrogen bonding interactions. nih.gov The aryl substituent, which in the case of the subject compound is a biphenyl group, typically engages in hydrophobic interactions with non-polar amino acid residues.

Based on studies of analogous compounds, the binding of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine within an enzyme's active site would likely involve a combination of interactions:

Hydrogen Bonding: The amino group and the nitrogen atoms of the oxadiazole ring are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with polar amino acid residues such as Serine, Threonine, or Tyrosine.

Hydrophobic Interactions: The biphenyl moiety is expected to form significant hydrophobic and π-π stacking interactions with aromatic and aliphatic amino acid residues. In the context of cholinesterases, residues like Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) in the active site gorge are likely interaction partners. nih.gov

A hypothetical representation of key interactions, extrapolated from studies on similar compounds, is presented in the table below.

| Interaction Type | Potential Interacting Amino Acid Residues | Moiety of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine Involved |

| Hydrogen Bonding | Ser, Thr, Tyr, Asp, Gln | Amino group, Oxadiazole ring nitrogens |

| Hydrophobic/π-π Stacking | Trp, Tyr, Phe, Leu, Val, Ala | Biphenyl group, Oxadiazole ring |

These interactions collectively anchor the molecule within the binding pocket, determining its orientation and, consequently, its biological activity. The specific residues and the strength of these interactions would ultimately depend on the topology and chemical environment of the particular enzyme's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are pivotal in drug discovery for predicting the activity of new compounds and for optimizing lead structures. While a specific QSAR model for 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine is not available, QSAR studies on both 1,3,4-oxadiazole derivatives and biphenyl-containing compounds offer valuable insights into the physicochemical properties that may govern its activity. nih.govresearchgate.net

For 1,3,4-oxadiazole derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the relationship between their structural features and biological activities, such as antimicrobial or anticancer effects. nih.gov These studies typically reveal the importance of:

Steric Fields: The size and shape of the substituents on the oxadiazole ring can significantly influence activity. Favorable steric interactions in certain regions of the molecule can enhance binding affinity.

Electrostatic Fields: The distribution of charges within the molecule is critical. Electron-withdrawing or electron-donating groups can modulate the electrostatic potential and affect interactions with the target protein.

Hydrophobic Fields: The hydrophobicity of different parts of the molecule plays a crucial role in its ability to interact with non-polar pockets in the target protein and in its pharmacokinetic properties.

A hypothetical QSAR model for a series of compounds including 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine might include the following descriptors:

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Electronic Descriptors | Dipole moment, HOMO/LUMO energies | Influence hydrogen bonding capacity and reactivity. |

| Steric Descriptors | Molar volume, Surface area, Principal moments of inertia | Relate to the size and shape of the molecule and its fit in the binding pocket. |

| Topological Descriptors | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. |

| Hydrophobic Descriptors | LogP (octanol-water partition coefficient) | Relates to the compound's solubility and ability to cross cell membranes and interact with hydrophobic pockets. |

The development of a robust QSAR model would require a dataset of structurally diverse analogues of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine with experimentally determined biological activities. Such a model could then be used to predict the activity of novel derivatives and guide the synthesis of more potent compounds.

Biological Activity Research: in Vitro Mechanistic Investigations of 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine Derivatives

Antimicrobial Activity Studies

The 1,3,4-oxadiazole (B1194373) scaffold is a key pharmacophore in the development of new antimicrobial agents. researchgate.net Derivatives incorporating the 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine core have been the subject of extensive research to explore their potential as broad-spectrum antimicrobial agents. researchgate.netnih.gov These investigations have focused on evaluating their efficacy against a wide range of pathogenic bacteria and fungi, including drug-resistant strains.

Investigation of Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of 2-((1,1′-biphenyl)-4-yl)-5-(substituted phenyl)-1,3,4-oxadiazole derivatives were evaluated for their antibacterial properties. nih.gov The activity was tested against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov

Several synthesized analogues displayed variable but significant growth inhibitory effects on these tested bacteria. researchgate.net Specifically, compounds designated as 6f, 6l, and 6r were identified as the most effective antibacterial agents within their series. researchgate.net Another study highlighted that certain biphenyltetrazole derivatives bearing a 1,3,4-oxadiazole moiety showed potent activity, with one derivative in particular, SH7, being the most active against both Gram-positive and Gram-negative bacterial strains. researchgate.net Furthermore, a series of 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives containing a biphenyl (B1667301) moiety exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) that was comparable or even stronger than the standard antibiotic, vancomycin. mdpi.com

The results from various studies, often using agar (B569324) diffusion methods to determine zones of inhibition, indicate that these compounds are promising candidates for further development as antibacterial drugs. researchgate.netuobaghdad.edu.iq

| Compound Series | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli | Compounds 6f, 6l, and 6r were the most effective antibacterial agents. | researchgate.net |

| Biphenyltetrazole derivatives with 1,3,4-oxadiazole | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Compound SH7 was most active; SH13 was most potent against P. aeruginosa (MIC = 11.11 µg/mL). | researchgate.net |

| 5-(4-methyl-thiazol-5-yl)-1,3,4-oxadiazole-2-amine derivatives with biphenyl moiety | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | Activity was stronger or comparable to vancomycin. | mdpi.com |

| 2-((1,1′-biphenyl)-4-yl)-5-(substituted phenyl)-1,3,4-oxadiazole | S. aureus | K. pneumonia, E. coli, P. aeruginosa | Compounds showed significant antibacterial activity. | nih.gov |

Evaluation of Antifungal Activity

In addition to antibacterial effects, 1,3,4-oxadiazole derivatives have been assessed for their antifungal properties. Studies have shown that these compounds can inhibit the growth of various fungal strains. For instance, derivatives were tested against clinically relevant fungi such as Candida albicans, Candida tropicalis, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Mucor species. researchgate.netasianpubs.orgresearchgate.net

In a particular study, compounds 6c, 6l, and 6q from a series of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives were identified as the most promising antifungal agents against C. albicans and A. niger. researchgate.net Another research effort focusing on different derivatives found that compounds 4f and 4h showed significant activity, while 4c exhibited moderate activity against C. albicans, C. tropicalis, and A. niger when compared to the standard drug clotrimazole. researchgate.net The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 1.62–25 µg/mL. researchgate.net The presence of chloro, nitro, and methoxy (B1213986) groups on the benzene (B151609) moiety appeared to play a crucial role in enhancing the antifungal activity of these molecules. researchgate.net

| Compound Series | Fungal Strains Tested | Key Findings | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives | Candida albicans, Aspergillus niger | Compounds 6c, 6l, and 6q were the most promising agents. | Not specified | researchgate.net |

| 5-Substituted 1,3,4-oxadiazole-2-thiols | Aspergillus flavus, Mucor species, Aspergillus niger, Aspergillus fumigates | Compounds tested at 200 µg/mL showed activity. | Not specified | asianpubs.org |

| (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives | Candida albicans, Candida tropicalis, Aspergillus niger | Compounds 4f and 4h showed significant activity. | 1.62-25 | researchgate.net |

Assessment of Antitubercular Activity and Inhibition of Specific Mycobacterial Targets (e.g., CYP51 enzyme)

The emergence of drug-resistant tuberculosis has necessitated the search for novel therapeutic agents. Derivatives of 1,3,4-oxadiazole have shown significant promise in this area. plos.org A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. jksus.org The results were promising, with compounds R3 and R4 being sensitive at a Minimum Inhibitory Concentration (MIC) of 0.8 µg/ml. jksus.org Compound R4, in particular, showed an IC50 value of 49.01 and a high Selectivity Index of 61.33. jksus.org

Other studies have also demonstrated the potent antimycobacterial effects of this class of compounds. N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives achieved MIC values as low as ≤ 0.03 µM against M. tuberculosis H37Rv, as well as multidrug- and extensively drug-resistant isolates. plos.org Similarly, certain 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives were found to be highly active, with one compound being 10 times more active than isoniazid (B1672263) against a drug-resistant strain. nih.gov

The mechanism of action for some of these derivatives is thought to involve the inhibition of crucial mycobacterial enzymes. nih.gov Molecular docking studies have suggested that some compounds may act by inhibiting the sterol 14α-demethylase (CYP51 enzyme), which is involved in the synthesis of sterols essential for the mycobacterial cell membrane. nih.gov Another identified mechanism is the disruption of mycobacterial cell wall biosynthesis through the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). plos.org

Exploration of Underlying Antimicrobial Mechanisms

Understanding the mechanism of action is critical for the development of effective antimicrobial drugs. For 1,3,4-oxadiazole derivatives, several potential mechanisms have been proposed and investigated. One suggested mechanism is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Another potential target is the enoyl-acyl carrier protein (ACP) reductase (FabI), which plays a key role in the final stage of fatty acid synthesis. nih.gov

For antifungal activity, the inhibition of succinate (B1194679) dehydrogenase (SDH) has been explored through molecular docking studies, suggesting a possible mechanism of binding between the oxadiazole derivatives and the target protein. frontiersin.org In the context of antitubercular activity, a well-supported mechanism is the inhibition of DprE1, an enzyme critical for the synthesis of the mycobacterial cell wall. plos.org Additionally, the lipophilicity of certain derivatives, particularly those with long alkyl chains, is believed to contribute to their activity by facilitating their passage through the lipid-rich cell membrane of mycobacteria. nih.gov

Anticancer Activity Research

The 1,3,4-oxadiazole ring is a versatile scaffold that has been incorporated into numerous compounds evaluated for anticancer activity. nih.govbiointerfaceresearch.com These derivatives have shown significant cytotoxic potential against a variety of human cancer cell lines, acting through diverse mechanisms. nih.govbiointerfaceresearch.com

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

Derivatives of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine and related structures have been extensively screened for their ability to inhibit the proliferation of cancer cells. These evaluations are typically conducted across a panel of human cancer cell lines, including those from breast, lung, colon, prostate, and brain cancers.

For example, a series of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues were tested for anticancer activity. nih.gov Compound 4b (5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine) showed significant activity against leukemia (SR, MOLT-4, K-562), melanoma (MDA-MB-435), and leukemia (HL-60(TB)) cell lines. nih.gov Another compound from the same series, 4e (5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine), was promising against renal (UO-31, CAKI-1), lung (NCI-H226), prostate (PC-3), and breast (MCF7) cancer cell lines. nih.gov

In another study, caffeic and ferulic acid-based 1,3,4-oxadiazole hybrids were evaluated. researchgate.net Compound 5 from this series exhibited IC50 values of 14.2 µM against ovarian cancer (SKOV3), 18.3 µM against lung cancer (A549), 30.9 µM against breast cancer (MCF7), and between 34.4-37.9 µM against various glioblastoma cell lines (U87, T98G, LN229). researchgate.net Furthermore, N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives showed anticancer activity with high selectivity towards non-small cell lung cancer (HOP-92). semanticscholar.org The broad range of activity highlights the potential of the 1,3,4-oxadiazole scaffold in developing new chemotherapeutic agents. nih.gov

| Compound | Cancer Cell Line | Cell Line Type | IC50 / Activity | Reference |

|---|---|---|---|---|

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) | SR, MOLT-4, K-562, HL-60(TB) | Leukemia | Substantial Activity | nih.gov |

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) | MDA-MB-435 | Melanoma | Substantial Activity | nih.gov |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | UO-31, CAKI-1 | Renal Cancer | Promising Activity | nih.gov |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | NCI-H226 | Lung Cancer | Promising Activity | nih.gov |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | PC-3 | Prostate Cancer | Promising Activity | nih.gov |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | MCF7 | Breast Cancer | Promising Activity | nih.gov |

| Caffeic acid-based oxadiazole (Compound 5) | SKOV3 | Ovarian Cancer | 14.2 µM | researchgate.net |

| Caffeic acid-based oxadiazole (Compound 5) | A549 | Lung Cancer | 18.3 µM | researchgate.net |

| Caffeic acid-based oxadiazole (Compound 5) | MCF7 | Breast Cancer | 30.9 µM | researchgate.net |

| Caffeic acid-based oxadiazole (Compound 5) | U87, T98G, LN229 | Glioblastoma | 34.4 - 37.9 µM | researchgate.net |

| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) | HOP-92 | Non-Small Cell Lung Cancer | High Selectivity | semanticscholar.org |

Studies on Cell Cycle Modulation and Apoptotic Pathways

Derivatives of the 1,3,4-oxadiazole nucleus have been identified as potent inducers of apoptosis, a programmed cell death mechanism crucial for removing damaged or cancerous cells. researchgate.net Research into various 1,3,4-oxadiazole compounds demonstrates their ability to trigger apoptotic pathways through mechanisms such as the induction of caspase activity or via p53-mediated pathways. researchgate.net

For instance, studies on novel 4-aminophenol (B1666318) benzamide-1,2,4-oxadiazole hybrids, a related class of compounds, have shown their capability to significantly promote apoptosis in triple-negative breast cancer cell lines (MDA-MB-468 and MDA-MB-231). semanticscholar.org One particular compound, 7k, was found to have IC50 values of 22.31 μM and 26.27 μM against these cell lines, respectively. semanticscholar.org This pro-apoptotic activity is linked to the targeting of the MAP kinase pathway and the alteration of mitochondrial membrane potential. semanticscholar.org Furthermore, some 1,3,4-oxadiazole derivatives have been observed to cause pre-G1 apoptosis and modify the cell cycle profile in MCF-7 breast cancer cells. researchgate.net The apoptotic induction by these compounds can involve the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.net

Investigation of Anti-Proliferative Mechanisms (e.g., EGFR inhibition)

A significant mechanism behind the anti-proliferative effects of 1,3,4-oxadiazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key target in cancer therapy due to its role in promoting cell proliferation and differentiation when overexpressed or mutated. mdpi.com The 1,3,4-oxadiazole scaffold has proven to be a promising framework for developing effective EGFR inhibitors. mdpi.comnanobioletters.com

A library of naproxen-based 1,3,4-oxadiazole derivatives demonstrated remarkable inhibitory effects on EGFR, with IC50 values ranging from 0.41 to 7.31 μM. mdpi.com One of the most potent compounds from this series inhibited the EGFR kinase with an IC50 of 0.41 μM, a potency comparable to the standard drug Erlotinib (IC50 0.30 μM). mdpi.com These findings highlight that 1,3,4-oxadiazole hybrids can act as effective EGFR inhibitors, which correlates with their in vitro anti-proliferative activity against cancer cell lines like MCF-7 and HepG2. mdpi.comnih.gov

Table 1: EGFR Kinase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| Naproxen-Oxadiazole Hybrid (15) | EGFR | 0.41 | mdpi.com |

| Erlotinib (Standard) | EGFR | 0.30 | mdpi.com |

| Naproxen-Oxadiazole Hybrid (8) | EGFR | 7.31 | mdpi.com |

Enzyme Inhibition Studies

Cholinesterase (AChE and BChE) Inhibition

Derivatives of 5-Aryl-1,3,4-oxadiazol-2-amines have been identified as moderate dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govresearchgate.net Screening of these compounds revealed that they are generally more efficient as inhibitors of AChE. nih.govresearchgate.net

The inhibitory concentrations (IC50) for this class of compounds were found to be in the range of 12.8–99.2 μM for AChE and starting from 53.1 µM for BChE. nih.govresearchgate.net Notably, many of the synthesized oxadiazole derivatives displayed lower IC50 values against AChE than the established drug rivastigmine, indicating their potential as therapeutic agents. nih.gov Structure-activity relationship studies have shown that substitutions on the aryl ring significantly influence the inhibitory activity. nih.gov

Table 2: Cholinesterase Inhibition by 5-Aryl-1,3,4-oxadiazole Derivatives

| Enzyme | IC50 Range (µM) | Key Findings | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 12.8 - 99.2 | More efficient inhibition of AChE compared to BChE. Many derivatives more potent than rivastigmine. | nih.govresearchgate.net |

| Butyrylcholinesterase (BChE) | ≥ 53.1 | Moderate inhibition observed. | nih.govresearchgate.net |

Lipoxygenase (LOX) Inhibition

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory leukotrienes and have been implicated in the pathology of various inflammatory diseases and cancers. nih.govresearchgate.net While research on the specific 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine scaffold is limited, related heterocyclic structures have shown promise as LOX inhibitors.

For example, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related to oxadiazoles, were tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). nih.gov Within this series, methoxylated derivatives displayed the most potent enzyme inhibition, particularly those with the methoxy group at the ortho position of the phenyl ring. nih.gov In contrast, derivatives containing a nitro group showed the lowest enzyme inhibitory activity. nih.gov This suggests that the electronic properties and position of substituents on the aromatic rings are crucial for effective LOX inhibition.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com Research has shown that 1,3,4-oxadiazole derivatives can be exceptionally potent tyrosinase inhibitors.

In one study, a series of 1,3,4-oxadiazole compounds demonstrated excellent tyrosinase inhibitory activity. nih.gov Notably, the compound 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide exhibited an IC50 value of 0.003 µM, which is significantly more potent than the standard inhibitor kojic acid (IC50 = 16.83 µM). nih.gov Further investigations with the most potent compounds in B16F10 melanoma cells confirmed their ability to decrease the expression level of tyrosinase. nih.gov

Table 3: Tyrosinase Inhibitory Activity of a 1,3,4-Oxadiazole Derivative

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide | Mushroom Tyrosinase | 0.003 ± 0.00 | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.83 ± 1.16 | nih.gov |

Analysis of Inhibition Kinetics and Selectivity

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies on 1,3,4-oxadiazole derivatives have provided insights into their mode of action.

For cholinesterase inhibition, kinetic analysis indicated that the studied oxadiazole compounds bind to an allosteric site on the AChE enzyme, thereby decreasing its efficiency. nih.govsemanticscholar.org Molecular docking studies support this, showing interactions with the peripheral anionic subsite of AChE. nih.gov

In the context of tyrosinase inhibition, kinetic studies using Lineweaver-Burk plots have revealed that some inhibitors act competitively. researchgate.net For example, a novel synthesized azo-resveratrol (B583362) analog, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, was identified as a competitive inhibitor of mushroom tyrosinase. researchgate.net Similarly, the potent benzothiazole (B30560) inhibitor, compound 1b, was also found to be a competitive inhibitor for both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com This competitive binding to the enzyme's active site is a common mechanism for potent tyrosinase inhibitors.

Antioxidant Activity Mechanisms of 5-Biphenyl-4-yl-1,3,4-oxadiazol-2-amine Derivatives

The antioxidant properties of heterocyclic compounds, including 1,3,4-oxadiazole derivatives, are a significant area of medicinal chemistry research. These molecules can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of numerous diseases. The core mechanism of their antioxidant action often involves the scavenging of free radicals, thereby interrupting oxidative chain reactions. Derivatives of the 1,3,4-oxadiazole scaffold have been widely investigated for their potential to mitigate oxidative stress. scispace.com The antioxidant capacity of these compounds is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the heterocyclic and associated aromatic rings. nih.gov

Free Radical Scavenging Assays (e.g., DPPH, Nitric Oxide)

The antioxidant potential of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine and its derivatives is commonly evaluated through various in vitro mechanistic assays. These tests quantify the ability of a compound to scavenge specific free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common methods used to assess antioxidant activity. The DPPH radical is a stable, deep violet-colored free radical which, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a pale yellow hydrazine (B178648) derivative. The reduction in absorbance at approximately 517 nm is proportional to the radical scavenging capacity of the compound being tested. Research on various 2,5-disubstituted 1,3,4-oxadiazole derivatives has demonstrated their ability to act as effective hydrogen donors to the DPPH radical. scispace.comglobalresearchonline.net The potency is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. For instance, studies on related 1,3,4-oxadiazole derivatives have shown significant DPPH scavenging activity, with some compounds exhibiting lower IC50 values than standard antioxidants like ascorbic acid. nih.govnih.gov

Nitric Oxide (NO) Radical Scavenging Assay: Nitric oxide is a crucial signaling molecule but can be detrimental at high concentrations, reacting with other radicals to form potent oxidants like peroxynitrite. Antioxidants can mitigate this by directly scavenging NO. In this assay, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions that can be estimated using the Griess reagent. Scavenger molecules compete with oxygen, leading to a reduced production of nitrite ions. Numerous 1,3,4-oxadiazole derivatives have been evaluated using this method, showing their capability to inhibit NO radical formation. nih.govmdpi.comnih.gov For example, a study on flurbiprofen-incorporated 1,3,4-oxadiazole derivatives found that the most active compound exhibited 83.88% inhibition of the NO free radical. nih.gov

The following table summarizes the antioxidant activity of several representative 1,3,4-oxadiazole derivatives from various research studies, illustrating the structure-activity relationship.

| Compound ID | Structure | Assay | IC50 (µg/mL) | Reference |

| Ox-6f | 2-((5-(2-fluoro-[1,1'-biphenyl]-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide | DPPH | 25.35 | mdpi.com |

| Compound 14b | 2-(4-(dimethylamino)benzylidene)-N-(4-nitrophenyl)hydrazine-1-carbothioamide derivative | DPPH | 15.15 | nih.gov |

| Compound 2c | 1-(4-Chlorophenyl)-4-[5-(4-methoxyphenyl)- nih.govnih.govrsc.orgoxadiazol-2-yl]piperazine | DPPH | 45.5 | |

| Ascorbic Acid | Standard | DPPH | 6.13 | mdpi.com |

This table is interactive. You can sort and filter the data.

Understanding Electron Donating/Accepting Capabilities

The mechanism of free radical scavenging by 1,3,4-oxadiazole derivatives is heavily influenced by their electronic properties. The ability of a molecule to donate a hydrogen atom or an electron is central to its antioxidant function. jipbs.com

The antioxidant activity of these compounds is often enhanced by the presence of electron-donating groups (EDGs) on the aromatic rings. nih.gov Substituents such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups increase the electron density of the molecule, making the donation of a hydrogen atom from the amine or a phenolic group more facile. jipbs.comsemanticscholar.org This enhances the compound's ability to stabilize and neutralize free radicals. Studies have consistently shown that derivatives with EDGs exhibit superior radical scavenging potential compared to those with electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens (-Cl, -F). nih.govnih.gov

In the specific case of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine , several structural features suggest a strong antioxidant potential:

The 2-amino group: The -NH2 group is a potent electron-donating group. The hydrogen atoms on the amine can be readily donated to a radical species. The resulting radical is stabilized by the delocalization of the unpaired electron into the 1,3,4-oxadiazole ring.

The 1,3,4-oxadiazole ring: This heterocyclic core can participate in resonance, which helps to stabilize the radical formed after the donation of a hydrogen atom. scispace.comrsc.org This delocalization spreads the electron deficiency, making the radical less reactive.

The 5-biphenyl-4-yl group: The extended conjugation provided by the biphenyl system further enhances resonance stabilization of the radical. nih.gov The two phenyl rings allow for significant delocalization of the unpaired electron, which is a key factor in the antioxidant efficacy of phenolic and aromatic amine compounds. scispace.comrsc.org

Therefore, the combination of a strong electron-donating amino group and an extensive delocalization network across the oxadiazole and biphenyl rings suggests that 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine derivatives are structurally optimized for potent free radical scavenging activity through a mechanism of hydrogen atom transfer.

Synthesis and Biological Evaluation of Advanced Derivatives and Analogues of the 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine Scaffold

Development of Hybrid Molecules Incorporating Other Pharmacophores

The strategy of creating hybrid molecules, which combine the 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine core with other known pharmacophores, has led to the discovery of new derivatives with significant biological activities. This approach aims to leverage the synergistic effects of different bioactive moieties to enhance potency and spectrum of activity.

A notable example involves the synthesis of a series of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives. researchgate.net These hybrid molecules were synthesized through a multi-step process starting from biphenyl-4-carboxylic acid hydrazide and 2-hydroxybenzaldehyde, which were refluxed to form N′-(2-hydroxybenzylidene)biphenyl-4-carbohydrazide. Subsequent reaction with acetic anhydride (B1165640) resulted in the formation of an intermediate, 1-(5-(biphenyl-4-yl)-2-(2-hydroxyphenyl)-1,3,4-oxadiazol-3(2H)-yl)ethanone. Finally, refluxing this intermediate with various aromatic amines in the presence of glacial acetic acid yielded the target substituted oxadiazole derivatives. researchgate.net

These hybrid compounds have demonstrated promising antimicrobial and antioxidant properties. researchgate.net The biological evaluation of these derivatives revealed that their efficacy is significantly influenced by the nature of the substituent on the aromatic amine.

Biological Evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol Derivatives researchgate.net

| Compound ID | Substituent (Aromatic Amine) | Antibacterial Activity | Antifungal Activity | Antioxidant Activity |

| 6c | 4-Chloroaniline | Moderate | Promising | Not specified |

| 6f | 2,4-Dichloroaniline | Most effective | Not specified | Not specified |

| 6l | 4-Nitroaniline | Most effective | Promising | Potent |

| 6q | 2-Naphthylamine | Not specified | Promising | Potent |

| 6r | 4-Aminobenzoic acid | Most effective | Not specified | Not specified |

The study highlighted that compounds bearing electron-withdrawing groups, such as nitro and chloro substituents, exhibited enhanced antimicrobial activity. Specifically, derivatives 6f , 6l , and 6r were identified as the most effective antibacterial agents, while 6c , 6l , and 6q showed the most promise as antifungal agents. Furthermore, compounds 6l and 6q also displayed potent antioxidant activity. researchgate.net The research underscores the potential of molecular hybridization to generate novel derivatives of 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine with significant therapeutic potential.

Exploration of Fused Ring Systems and Spiro Compounds

The structural rigidity and defined spatial orientation of fused ring systems and spiro compounds make them attractive targets in drug discovery. The incorporation of the 5-biphenyl-4-yl-1,3,4-oxadiazole moiety into such complex architectures is an area of active investigation, aiming to enhance biological activity and explore new chemical space.

While specific examples starting directly from 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine are not extensively documented in publicly available literature, general synthetic strategies for analogous 5-aryl-1,3,4-oxadiazoles provide a roadmap for future research. For instance, the synthesis of fused researchgate.netuobaghdad.edu.iqmdpi.comtriazolo[3,4-b] researchgate.netmdpi.comresearchgate.netoxadiazoles has been achieved from 5-aryl-1,3,4-oxadiazol-2-amine derivatives. uobaghdad.edu.iq This transformation typically involves the conversion of the 2-amino group to a hydrazinyl group, followed by cyclization with reagents like carbon disulfide or cyanogen (B1215507) bromide to form the fused triazole ring. uobaghdad.edu.iq Applying this methodology to the 5-biphenyl-4-yl analogue could yield novel fused heterocyclic systems with potentially interesting pharmacological profiles.

The synthesis of spiro compounds incorporating the 1,3,4-oxadiazole (B1194373) ring is another promising avenue. Although direct synthesis from the 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine has not been explicitly reported, methodologies for creating spiro-1,3,4-oxadiazolines from different starting materials exist. These often involve intramolecular cyclization reactions of appropriately substituted precursors. mdpi.com Future work could focus on designing and synthesizing precursors derived from 5-biphenyl-4-yl-1,3,4-oxadiazol-2-amine that can undergo spirocyclization, leading to novel chemical entities.

Synthesis of Polymeric and Dendrimeric Structures for Material Science

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring, such as its electron-withdrawing nature and high thermal stability, have made it a valuable component in the design of advanced materials. researchgate.net The incorporation of the 5-biphenyl-4-yl-1,3,4-oxadiazole unit into polymeric and dendrimeric architectures is a promising strategy for developing materials with applications in electronics and optoelectronics.

Polymers containing 1,3,4-oxadiazole rings, particularly poly(arylene-oxadiazole)s, are known for their excellent thermal and oxidative stability, good mechanical properties, and low dielectric constants. researchgate.net The biphenyl (B1667301) group in the 5-biphenyl-4-yl-1,3,4-oxadiazole scaffold can enhance the thermal stability and introduce liquid crystalline properties in the resulting polymers. While specific polymers derived from this exact monomer are not widely reported, the general synthetic routes to poly(1,3,4-oxadiazole)s involve the polycondensation of dicarboxylic acids with dihydrazides or the cyclodehydration of polyhydrazides. These methods could be adapted to incorporate the 5-biphenyl-4-yl-1,3,4-oxadiazole moiety into the polymer backbone, potentially leading to high-performance materials for applications such as light-emitting diodes (LEDs) and other electronic devices.

Dendrimers, with their highly branched, well-defined, three-dimensional structures, offer unique opportunities for creating functional materials. The incorporation of 5-biphenyl-4-yl-1,3,4-oxadiazole units into dendrimeric structures could lead to materials with tailored photophysical properties. The oxadiazole core can act as an electron-transporting or hole-blocking unit, making these dendrimers suitable for use in organic light-emitting diodes (OLEDs). nih.gov The synthesis of such dendrimers would likely involve a convergent or divergent approach, using the 5-biphenyl-4-yl-1,3,4-oxadiazole derivative as a building block for the dendrimer's core or branches. The resulting dendrimeric structures could exhibit enhanced solubility and processability compared to their linear polymer counterparts, making them attractive for various applications in material science.

Prospective Research Applications and Future Directions for 5 Biphenyl 4 Yl 1,3,4 Oxadiazol 2 Amine

Rational Design of Novel Therapeutic Agents Based on the Oxadiazole Core

The 1,3,4-oxadiazole (B1194373) ring is a highly valued scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This allows it to mimic the geometry and hydrogen-bonding capabilities of these groups, potentially enhancing pharmacological activity and improving pharmacokinetic profiles. The rational design of new therapeutic agents can leverage this oxadiazole core, with the biphenyl (B1667301) group providing a large, lipophilic substituent that can be tailored for specific biological targets.

The 2-amino substitution on the oxadiazole ring offers a critical point for further chemical modification, enabling the creation of extensive libraries of derivative compounds. This position can be functionalized to modulate solubility, target affinity, and other pharmacological properties. Research has shown that derivatives of 2,5-disubstituted 1,3,4-oxadiazoles exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. For instance, different substitutions on the second phenyl ring of the biphenyl moiety could be explored to enhance binding affinity to specific enzyme active sites or protein-protein interaction domains.

The design strategy for new drugs based on this scaffold would involve:

Bioisosteric Replacement: Utilizing the 1,3,4-oxadiazole ring to replace metabolically labile ester or amide groups in existing drugs to enhance stability.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the biphenyl group and the 2-amino substituent to identify key structural features that govern biological activity.

Target-Specific Design: Designing derivatives to inhibit specific enzymes like kinases, histone deacetylases (HDACs), or topoisomerases, which are common targets for oxadiazole-containing compounds in cancer therapy.

| Drug Design Strategy | Rationale | Potential Therapeutic Area |

| Bioisosteric Replacement | The 1,3,4-oxadiazole core mimics amide/ester groups, offering improved metabolic stability. | Broad (Oncology, Infectious Disease, Neurology) |